(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Spectrophotometric Methods for Pharmaceutical Analysis
A study described spectrophotometric methods for the estimation of esomeprazole and naproxen in tablet formulations. This research demonstrates the utility of spectrophotometric techniques in pharmaceutical analysis, which could be relevant for analyzing compounds with similar structures (N. Jain et al., 2012).
Biological Effects of Structurally Related Compounds
Research on the biological effects of acetamide, formamide, and their derivatives, including discussions on toxicity, provides a background on the biological interactions of small molecule compounds with living organisms. This can offer insights into safety and efficacy considerations for related chemical entities (G. Kennedy, 2001).
Structure-Activity Relationships in Thiophene Derivatives
A review on thiophene structure-activity relationships over the past decade offers a comprehensive look at how structural changes in thiophene derivatives affect their therapeutic properties. This information could be indirectly relevant for understanding the activities of thiazole-containing compounds (G. Drehsen & J. Engel, 1983).
Medicinal Applications of Naphthalimide Derivatives
A paper on the increasingly expanding relational medicinal applications of naphthalimide compounds, which are important nitrogen-containing aromatic heterocycles, provides insights into the potential medicinal applications of compounds containing naphthalene or related structures. Naphthalimide derivatives have shown potential as anticancer agents and in other therapeutic areas (Huo-Hui Gong et al., 2016).
Thiazole Derivatives and Therapeutic Applications
A comprehensive review of therapeutic applications of thiazole derivatives summarizes important patents filed from 2000-2017. This review highlights the anti-infective and anticancer potential of thiazole-based compounds, which could be pertinent when considering the research applications of thiazole-containing molecules like the one (Diksha Sharma et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-10-11-18-19(12-14)25-21(23(18)2)22-20(24)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUJUEXPSGXZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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